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Compound of Interest

Compound Name: 4-Propylpiperidin-3-amine

Cat. No.: B15259573 Get Quote

For researchers and professionals in drug development, the piperidine scaffold remains a

cornerstone of medicinal chemistry. This guide provides a comparative analysis of 4-
Propylpiperidin-3-amine and its commercially available analogs, offering insights into their

potential applications, supported by available biological data and detailed experimental

protocols. Due to the limited public data on 4-Propylpiperidin-3-amine, this guide focuses on

a closely related and well-characterized analog, cis-3-Methyl-4-(phenylamino)piperidine, to

illustrate the therapeutic potential of this compound class.

The 3-aminopiperidine moiety is a key pharmacophore found in a variety of biologically active

compounds, exhibiting a range of activities from enzyme inhibition to receptor modulation. The

introduction of an alkyl substituent at the 4-position, such as a propyl or methyl group, can

significantly influence the potency, selectivity, and pharmacokinetic properties of these

molecules.

Performance Comparison of Substituted 3-
Aminopiperidine Analogs
While direct comparative data for 4-Propylpiperidin-3-amine is not readily available in the

public domain, analysis of structurally similar compounds provides valuable insights. The

following table summarizes the biological activity of cis-3-Methyl-4-(phenylamino)piperidine and

its analogs, which are known for their potent analgesic properties through interaction with

opioid receptors.
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Compound Target Assay Type
Activity
(IC50/Ki)

Reference

cis-3-Methyl-4-

(phenylamino)pip

eridine Analog

(e.g., a fentanyl

analog)

µ-opioid receptor
Receptor Binding

Assay

Potent affinity

(specific values

vary with N-

substituent)

[1][2]

4-

Aminopiperidine

Derivatives

Antifungal

(Ergosterol

Biosynthesis)

Minimum

Inhibitory

Concentration

(MIC)

Varies with

substitution (e.g.,

4-16 µg/mL

against

Aspergillus spp.)

[3]

4-

Aminopiperidine

Derivatives

Hepatitis C Virus

(HCV) Assembly
EC50

Potent inhibition

(e.g., 2.09 µM -

2.57 µM)

[4]

4-

Aminopiperidine-

dihyroquinazolin

e-uracil

Derivatives

Dipeptidyl

Peptidase 4

(DPP4)

IC50

9.25 ± 0.57 µM

(for compound

9i)

[5]

Experimental Methodologies
To facilitate the replication and validation of findings, detailed experimental protocols for key

biological assays are provided below.

Opioid Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the µ-opioid receptor.

Protocol:

Membrane Preparation: Membranes are prepared from cells stably expressing the human µ-

opioid receptor.
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Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled

ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.

Incubation: The mixture is incubated at room temperature for a specified period (e.g., 60-90

minutes) to reach equilibrium.

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, separating

the bound from the unbound radioligand.

Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is calculated by non-linear regression analysis. The Ki value

is then determined using the Cheng-Prusoff equation.

Antifungal Minimum Inhibitory Concentration (MIC)
Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth

of a fungal strain.

Protocol:

Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Aspergillus

fumigatus) is prepared.

Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the fungal suspension.

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified

period (e.g., 24-48 hours).

Visual Assessment: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the fungus is observed.
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Signaling Pathways and Experimental Workflows
The biological effects of 3-aminopiperidine analogs are often mediated through their interaction

with specific cellular signaling pathways. For analogs targeting opioid receptors, the G-protein

coupled receptor (GPCR) signaling cascade is of primary importance.
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Caption: Opioid Receptor Signaling Pathway.

The workflow for identifying and characterizing novel 3-aminopiperidine analogs typically

involves a multi-step process, from initial screening to in-depth biological evaluation.
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Caption: Drug Discovery Workflow.

In conclusion, while "4-Propylpiperidin-3-amine" itself lacks extensive public data, the broader

class of 3-aminopiperidine analogs presents a rich field for therapeutic exploration. The data

and protocols provided for related compounds offer a solid foundation for researchers to build

upon in their quest for novel and effective drug candidates. The versatility of the
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aminopiperidine scaffold, coupled with the potential for fine-tuning its pharmacological profile

through targeted substitutions, ensures its continued relevance in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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